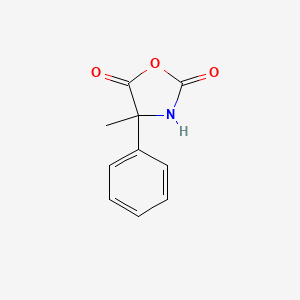

4-Methyl-4-phenyloxazolidine-2,5-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

4-methyl-4-phenyl-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C10H9NO3/c1-10(7-5-3-2-4-6-7)8(12)14-9(13)11-10/h2-6H,1H3,(H,11,13) |

InChI Key |

QXCPIVNXHUWDQH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)OC(=O)N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 4 Phenyloxazolidine 2,5 Dione and Analogous Oxazolidine 2,5 Diones

Classical Synthetic Approaches to the Oxazolidine-2,5-dione (B1294343) Ring System

Traditional methods for synthesizing the oxazolidine-2,5-dione ring have been established for decades, often relying on reactive and hazardous reagents. These foundational techniques, however, paved the way for the development of more refined procedures.

Historically, the most common method for synthesizing oxazolidine-2,5-diones involves the use of phosgene (B1210022) (COCl₂) or its less hazardous liquid analogs, diphosgene and triphosgene. bioorg.org This reaction typically involves the cyclization of an α-amino acid. The amino group of the α-amino acid attacks the carbonyl carbon of phosgene, leading to an intermediate that subsequently undergoes intramolecular cyclization to form the anhydride (B1165640) ring system with the elimination of two molecules of hydrogen chloride (HCl).

While highly effective, this method's reliance on the extremely toxic phosgene gas has prompted the development of alternative approaches. bioorg.org The preparation of related oxazolidin-2-one systems from amino alcohols also frequently employs phosgene or its derivatives, highlighting the utility of this reagent in forming the core heterocyclic structure, albeit with significant safety concerns. nih.gov

A notable method for the synthesis of oxazolidine-2,4-diones, a closely related isomer to the 2,5-dione structure, involves the reaction between primary amines and α-ketoesters. A modern variation of this approach utilizes a tandem phosphorus-mediated carboxylative condensation followed by a base-catalyzed cyclization. rsc.org This one-pot process provides access to various oxazolidine-2,4-diones using atmospheric carbon dioxide under mild, transition-metal-free conditions. rsc.org The reaction proceeds by first forming an α-imino ester from the primary amine and α-ketoester, which then undergoes a carboxylative condensation and subsequent cyclization to yield the final product. rsc.org

| Primary Amine | α-Ketoester | Yield (%) |

|---|---|---|

| Aniline | Ethyl pyruvate | 85 |

| 4-Methoxyaniline | Ethyl pyruvate | 82 |

| Benzylamine | Ethyl pyruvate | 79 |

| Aniline | Ethyl benzoylformate | 88 |

The synthesis of oxazolidine (B1195125) derivatives can sometimes involve guanidine (B92328) as a key reagent. While not a primary route to 4-Methyl-4-phenyloxazolidine-2,5-dione, related structures can be accessed through multi-step sequences starting from precursors like α-hydroxy esters. The initial condensation of an α-hydroxy ester with guanidine can lead to substituted 2-amino-oxazole intermediates. These intermediates can then undergo further chemical modifications, such as hydrolysis and re-cyclization under different conditions, to potentially form the oxazolidinedione ring. This pathway is generally less direct compared to other classical methods. researchgate.net

A specific classical synthesis involves the reaction of alloxan (B1665706) with aromatic amines, which can lead to the formation of spiro-oxazolidinedione structures. Research by Clark-Lewis and Edgar demonstrated that these reactions can yield oxindole-3-spiro-5′-oxazolidine-2′,4′-diones. rsc.org In this reaction, the alloxan molecule serves as the precursor for the oxazolidinedione ring, which becomes fused in a spirocyclic fashion to an oxindole (B195798) core derived from the aromatic amine. This method is highly specific for producing these complex heterocyclic systems. rsc.org

The reaction between α-hydroxy acids and isocyanates provides a direct route to the oxazolidine-2,5-dione ring. This method is analogous to the synthesis of 1,3-oxazolidine-2,4-diones from α-ketols and isocyanates. researchgate.net The hydroxyl group of the α-hydroxy acid attacks the electrophilic carbon of the isocyanate, forming a carbamate (B1207046) intermediate. Subsequent intramolecular cyclization, driven by the attack of the carbamate nitrogen onto the carboxylic acid carbonyl group (or an activated form of it), leads to the formation of the five-membered dione (B5365651) ring with the elimination of water. This approach is advantageous as it avoids highly toxic reagents like phosgene.

Modern and Optimized Synthetic Strategies

Recent advancements in synthetic organic chemistry have led to more efficient, safer, and stereoselective methods for constructing oxazolidinone scaffolds.

One powerful modern strategy involves a combination of an asymmetric aldol (B89426) reaction and a modified Curtius rearrangement. mdpi.comnih.gov This approach allows for the efficient synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds with excellent control over stereochemistry. The sequence begins with an asymmetric aldol reaction to create a β-hydroxy carbonyl substrate, which then undergoes an intramolecular cyclization via a modified Curtius protocol to form the oxazolidin-2-one ring. nih.gov While this has been demonstrated for oxazolidin-2-ones, modifications to the starting materials and reaction sequence could potentially be adapted for oxazolidine-2,5-dione synthesis.

Another modern approach is the one-pot reaction of epoxides with chlorosulfonyl isocyanate (CSI). beilstein-journals.org This method yields both oxazolidinones and five-membered cyclic carbonates under mild conditions without the need for a catalyst. The reaction proceeds via the opening of the epoxide ring by the isocyanate, followed by cyclization. The ratio of the resulting products can be influenced by the reaction conditions and the structure of the epoxide substrate. beilstein-journals.org

Microwave-assisted synthesis has also emerged as an optimized strategy for preparing related chiral auxiliaries like 4-substituted oxazolidin-2-ones. nih.gov This technique significantly reduces reaction times and often improves yields compared to conventional heating methods. For example, the cyclization of amino alcohols with diethyl carbonate can be achieved efficiently under microwave irradiation. nih.gov The application of microwave energy to the synthesis of this compound could offer similar advantages in terms of speed and efficiency.

| Method | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Phosgene Condensation | α-Amino Acid, Phosgene | High efficiency, well-established | Use of extremely toxic phosgene bioorg.org |

| Amine/α-Ketoester Reaction | Primary Amine, α-Ketoester, CO₂ | Mild conditions, transition-metal-free rsc.org | Typically yields 2,4-dione isomer rsc.org |

| Alloxan/Amine Reaction | Alloxan, Aromatic Amine | Forms complex spiro-structures rsc.org | Limited substrate scope rsc.org |

| α-Hydroxy Acid/Isocyanate | α-Hydroxy Acid, Isocyanate | Avoids phosgene | Requires controlled cyclization |

| Asymmetric Aldol/Curtius | Aldehyde, Ketone, Azide Source | High stereocontrol, efficient nih.gov | Multi-step, demonstrated for 2-ones nih.gov |

| Microwave-Assisted Synthesis | Amino alcohol, Diethyl carbonate | Rapid reaction times, improved yields nih.gov | Requires specialized equipment |

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has become a significant tool in synthetic chemistry, offering benefits such as increased reaction rates, higher yields, and improved reproducibility. nih.gov For the synthesis of oxazolidinone scaffolds, microwave irradiation provides a highly efficient heating method that can dramatically reduce reaction times compared to conventional heating. nih.govnih.gov

Research into the synthesis of 4-substituted oxazolidin-2-ones, structural relatives of the target dione, demonstrates the power of this technique. nih.gov Traditional methods for cyclizing amino alcohols to form the oxazolidinone ring often require long reaction times. nih.gov The application of microwave energy can shorten these processes from hours to minutes, while also improving yields. nih.govsciforum.net For example, the cyclization of thiosemicarbazones to form thiazolidin-4-ones, another related heterocyclic system, showed superior yields and the elimination of side products under microwave irradiation compared to conventional reflux methods. sciforum.net This approach is considered an effective and eco-friendly synthetic strategy. nih.gov

The data below, derived from the synthesis of related thiazolidine-2-thiones, illustrates the typical enhancements achieved with microwave assistance. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of (S)-4-Benzyl-1,3-thiazolidine-2-thione

| Method | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Conventional | Reflux | 1080 | 75 |

Metal-Free Cyclization Reactions for Oxazolidine-2,4-diones

The synthesis of oxazolidine-2,4-diones under metal-free conditions is highly desirable to avoid potential contamination of the final products with residual metals, which is particularly important in pharmaceutical applications. Several strategies have been developed to achieve this goal.

One notable method involves the use of iodine monochloride (ICl) to induce the iodolactonization of N-Boc acrylamides, which proceeds readily to provide iodo oxazolidine-2,4-diones in good yields. researchgate.net Other metal-free approaches include the Selectfluor™-catalyzed oxidative cyclization of ynamides and organocatalyzed carboxylative cyclization of propargylic amides using atmospheric carbon dioxide. acs.org Additionally, a regioselective cyclization of α-aminated ketones has been developed to generate oxazolidine derivatives under transition metal-free conditions at room temperature. nih.gov These methods provide versatile and cleaner routes to the oxazolidine-2,4-dione core structure. acs.org

Phosphorus-Mediated Carboxylative Condensation/Cyclization Utilizing Atmospheric Carbon Dioxide

A novel and environmentally conscious approach to synthesizing oxazolidine-2,4-diones involves the fixation of atmospheric carbon dioxide (CO2). rsc.org One such process utilizes a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, followed by a base-catalyzed cyclization. rsc.org This one-pot reaction is advantageous as it uses readily available starting materials and atmospheric CO2 as a C1 source under very mild, transition-metal-free conditions. rsc.org The reaction likely proceeds through the trapping of CO2 by an intermediate to form a carbamate, which then undergoes intramolecular cyclization. rsc.orgnih.gov This methodology presents a convenient and sustainable pathway to various oxazolidine-2,4-diones. rsc.org Another related strategy employs electrochemical mediation to fixate CO2 in a three-component cyclization reaction to synthesize these structures. researchgate.net

Stereoselective Synthesis of this compound Related Stereoisomers

The control of stereochemistry is paramount in the synthesis of biologically active molecules, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. nih.gov The two primary strategies for obtaining enantiomerically pure compounds are chiral resolution of a racemic mixture and asymmetric synthesis. nih.gov

Chiral Resolution Methods for Optically Active Oxazolidinones

Chiral resolution is a process for separating a racemic mixture into its individual enantiomers. wikipedia.org The most common indirect method involves reacting the racemate with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. wikipedia.orgtcichemicals.com These diastereomers have different physical properties, such as solubility, allowing for their separation by conventional techniques like crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

For oxazolidinone analogs, both direct and indirect resolution methods are applicable. Direct separation can be achieved using chromatographic techniques, such as liquid chromatography with chiral stationary phases (CSPs). semmelweis.hu Polysaccharide-based CSPs, for instance, have been successfully used to separate enantiomers of oxazolidinone derivatives. semmelweis.hu This analytical and semi-preparative technique is crucial for determining the enantiomeric purity of synthesized compounds. nih.gov

Asymmetric Synthesis Approaches Utilizing Chiral Auxiliaries

Asymmetric synthesis aims to create a specific stereoisomer directly. A powerful method to achieve this is through the use of chiral auxiliaries. nih.gov Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netresearchgate.net After the desired chiral center has been created, the auxiliary is removed.

Oxazolidinones themselves, particularly Evans' auxiliaries, are among the most widely used chiral auxiliaries in asymmetric synthesis, especially for aldol and alkylation reactions. researchgate.netnih.gov This principle can also be applied to the synthesis of the oxazolidinone ring itself. For instance, an efficient synthesis of optically active 4,5-disubstituted oxazolidin-2-ones has been developed using a chiral auxiliary-mediated asymmetric aldol reaction, followed by a Curtius rearrangement and intramolecular cyclization. nih.gov This tandem approach allows for the direct and diastereoselective construction of the chiral oxazolidinone scaffold. nih.gov

The table below summarizes results from a key step in a stereoselective synthesis of an oxazolidin-2-one, highlighting the effectiveness of using a chiral auxiliary and specific reagents. nih.gov

Table 2: Optimization of the Stereoselective Conversion of a Chiral Imide to an Oxazolidin-2-one

| Entry | Chiral Auxiliary Moiety | N3 Transfer Reagent | Solvent | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|---|

| 1 | Bn | DPPA | Toluene | 110 | 45 |

| 2 | i-Pr | DPPA | Toluene | 110 | 65 |

| 3 | i-Pr | Me3SiN3 | Toluene | 110 | 72 |

Comparative Analysis of Synthetic Routes: Research into Yield Optimization, Purity Enhancement, and Scalability

When evaluating different synthetic routes to this compound and its analogs, several factors must be considered, including yield, purity, cost, safety, and scalability.

Microwave-assisted synthesis stands out for its efficiency, offering dramatic reductions in reaction time and often leading to higher yields compared to conventional methods. nih.govsciforum.net The uniform heating provided by microwaves can also minimize the formation of side products, simplifying purification and enhancing final product purity. sciforum.net These attributes make it a highly scalable and attractive option for industrial production.

Metal-free cyclization reactions offer a significant advantage in terms of product purity by eliminating the risk of transition-metal contamination. researchgate.netrsc.org This simplifies the purification process and is critical for pharmaceutical manufacturing. While yields are generally good, they may not always surpass those of catalyzed reactions, but the trade-off for higher purity is often worthwhile. The scalability depends on the specific reagents used, with methods utilizing atmospheric CO2 being particularly notable for their use of an inexpensive and abundant C1 source. rsc.org

Chiral resolution , while a more traditional approach, remains a viable option. wikipedia.org Its main drawback is the theoretical maximum yield of 50% for the desired enantiomer, although this can be overcome if the undesired enantiomer can be racemized and recycled. wikipedia.org The scalability of resolution is often limited by the crystallization process and the need to handle large volumes of solvents.

Advanced Applications in Organic Synthesis Utilizing Oxazolidine 2,5 Dione Scaffolds

Role as Versatile Building Blocks for the Preparation of Complex Molecules

Oxazolidine-2,5-diones, or NCAs, are powerful building blocks, primarily serving as activated monomers for the synthesis of polypeptides. illinois.edu The compound 4-Methyl-4-phenyloxazolidine-2,5-dione provides access to polypeptides containing the α-methyl-α-phenylglycine residue, a quaternary α-amino acid. The incorporation of such sterically hindered, non-natural amino acids is of significant interest for creating peptides and polymers with unique, well-defined secondary structures, such as helices, and enhanced stability against enzymatic degradation.

The primary utility of these scaffolds lies in their ability to undergo ring-opening polymerization (ROP), which is the most efficient method for producing high molecular weight polypeptides. illinois.edu This process allows for the creation of complex homopolymers, block copolymers, and side-chain-functionalized polymers that have applications in biomaterials, drug delivery, and tissue engineering. rsc.orgupc.edu The synthesis of block copolypeptides with defined sequences and compositions is feasible through the controlled addition of different NCA monomers. illinois.edu

Applications in Amino Acid Chemistry

The chemistry of this compound is fundamentally linked to its identity as an N-carboxyanhydride.

The title of this section implies a transformation that is contrary to the standard definition in organic chemistry. The 4-substituted oxazolidine-2,5-dione (B1294343) structure is an α-amino acid N-carboxyanhydride (NCA), also known as a Leuchs' anhydride (B1165640). wikipedia.org Therefore, one does not synthesize an NCA from an oxazolidine-2,5-dione; rather, the oxazolidine-2,5-dione is synthesized from the corresponding α-amino acid.

The two most common methods for preparing NCAs like this compound from the parent α-amino acid are:

The Fuchs-Farthing Method : This is the most widely used approach and involves the direct treatment of an unprotected α-amino acid with phosgene (B1210022) or a phosgene equivalent like diphosgene or triphosgene. nih.govresearchgate.net This method is often favored for its efficiency and ability to produce pure NCAs with no racemization. nih.gov

The Leuchs Method : The original method involves the cyclization of N-alkoxycarbonyl amino acid halides upon heating in a vacuum. wikipedia.orgnih.gov While historically significant, this method can require high temperatures that may decompose some NCAs. wikipedia.org

Recent advancements have focused on developing safer, phosgene-free methods for NCA synthesis. researchgate.net

The most important role of NCAs in amino acid chemistry is as activated intermediates for the synthesis of long polypeptide chains. illinois.edu Conventional solid-phase peptide synthesis (SPPS) is highly effective for peptides up to about 50-100 residues, but becomes inefficient for larger proteins due to cumulative yield loss and side reactions. illinois.edu Ring-opening polymerization of NCAs provides a powerful alternative for generating high molecular weight polypeptides. illinois.edunih.gov

The process is initiated by a nucleophile, which attacks one of the carbonyl carbons (C2 or C5) of the NCA ring, leading to ring opening and the release of carbon dioxide. wikipedia.org The newly formed amino group on the growing polymer chain can then attack another NCA monomer, propagating the chain. wikipedia.org

| Initiator Type | Examples | Polymerization Control |

| Primary Amines | Benzylamine, Hexamethyldisilazane (HMDS) | Classic method, can have side reactions affecting control. |

| Alcohols / Water | Can initiate polymerization but may be slower and less controlled. researchgate.net | Often considered impurities that affect polymerization. researchgate.net |

| Organometallic Complexes | Cobalt, Nickel complexes | Can provide "living" polymerization with excellent control over molecular weight and low polydispersity. illinois.edu |

| Trimethylsilyl (TMS) Derivatives | Trimethylsilyl sulfides | Mediate rapid and controlled ROP of a broad scope of NCAs. nih.gov |

This method is advantageous because the amino acid units are pre-activated, and the only byproduct is carbon dioxide, simplifying purification. wikipedia.org

Utilization as Chiral Auxiliaries in Asymmetric Synthesis

While the oxazolidine (B1195125) scaffold is central to one of the most important classes of chiral auxiliaries in asymmetric synthesis, this application is almost exclusively associated with N-acyl oxazolidin-2-ones (possessing a single carbonyl group at the 2-position), often called "Evans' auxiliaries". rsc.orgwikipedia.orgresearchgate.net The oxazolidine-2,5-dione (NCA) ring system of this compound is not typically used for this purpose due to fundamental differences in reactivity.

Evans' auxiliaries are effective because they can be acylated and then induced to form specific (Z)-enolates. The bulky substituent at the 4-position of the oxazolidin-2-one ring effectively shields one face of the enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity. wikipedia.org The auxiliary can then be cleaved under mild conditions and recovered. wikipedia.org This strategy has been successfully applied to numerous stereoselective transformations. rsc.org

In contrast, the oxazolidine-2,5-dione (NCA) structure is a cyclic anhydride. Its chemistry is dominated by the high reactivity of the anhydride functionality towards nucleophilic attack and ring-opening, which leads to polymerization as described above. nih.gov This inherent reactivity makes it unsuitable to function as a stable, recoverable directing group for the enolate-based C-C bond-forming reactions detailed below.

Asymmetric aldol (B89426) reactions are powerfully controlled by Evans' oxazolidin-2-one auxiliaries. wikipedia.orgresearchgate.net The N-acyl oxazolidinone is treated with a soft Lewis acid (e.g., dibutylboron triflate) and a hindered base to form a Z-enolate, which then reacts with an aldehyde. The stereochemical outcome is highly predictable, establishing two new stereocenters with excellent control. wikipedia.org There is no significant body of research demonstrating the use of oxazolidine-2,5-diones like this compound in this capacity.

Similarly, the Diels-Alder reaction is a cornerstone of asymmetric synthesis when using chiral oxazolidin-2-one auxiliaries. nih.govnih.gov The oxazolidinone is attached to an α,β-unsaturated system to form a chiral dienophile. In the presence of a Lewis acid, the auxiliary locks the dienophile into a specific conformation and directs the approach of the diene, resulting in a highly diastereoselective cycloaddition. nih.govharvard.edu The literature points to N-acryloyl oxazolidin-2-ones as the effective substrates for these reactions, not oxazolidine-2,5-diones. nih.govnih.govresearchgate.net

Based on a comprehensive search of available scientific literature, there is no specific research detailing the use of the chemical compound This compound in the advanced applications of stereoselective conjugate additions or the formation of novel heterocyclic and spirocyclic systems.

The requested article cannot be generated as it would require non-existent research findings, examples, and data tables specific to this compound's reactivity in the specified synthetic contexts.

Scientific literature does describe such reactions for related but structurally distinct scaffolds, including:

Oxazolidin-2-ones (lacking the C5-carbonyl group).

Thiazolidine-2,5-diones (containing a sulfur atom in place of the ring oxygen).

Imidazolidine-2,5-diones (containing a nitrogen atom in place of the ring oxygen).

However, per the strict instructions to focus solely on this compound and not introduce information outside this explicit scope, a scientifically accurate article that adheres to the provided outline cannot be constructed.

Theoretical and Computational Investigations of Oxazolidine 2,5 Dione Systems

Quantum Chemical Calculations for Reaction Analysis

Quantum chemical calculations are instrumental in dissecting the intricate details of chemical reactions involving oxazolidine-2,5-diones. These methods allow for the exploration of potential energy surfaces, the characterization of transition states, and the elucidation of electronic structure changes throughout a reaction.

Density Functional Theory (DFT) Studies on Reaction Energetics, Selectivities, and Molecular Mechanisms

Density Functional Theory (DFT) has become a primary tool for investigating the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs), the class of compounds to which 4-Methyl-4-phenyloxazolidine-2,5-dione belongs. frontiersin.org These studies focus on the reaction pathways, energetics, and the factors governing polymerization control.

The most common mechanism studied is the Normal Amine Mechanism (NAM), which involves the nucleophilic attack of an amine initiator on the NCA ring. frontiersin.orgresearchgate.net DFT calculations have elucidated that the NAM pathway consists of three main steps:

Carbonyl Addition : The amine initiator attacks the C5 carbonyl group of the NCA ring.

Ring Opening : The C5-O1 bond of the heterocyclic ring cleaves.

Decarboxylation : A molecule of carbon dioxide is released to yield the propagating amine chain end. frontiersin.orgnih.gov

A key debate in the field has been the identification of the rate-determining step. DFT computations have shown that for the ROP of both l-alanine-NCA (Ala-NCA) and sarcosine-NCA (Sar-NCA), initiated by either primary or secondary amines, the initial amine addition on the C5-carbonyl group is the rate-determining step, rather than the subsequent decarboxylation. nih.govacs.orgacs.org This step requires the highest activation energy. researchgate.net

DFT studies have also been used to compare the reactivity of different initiators. For instance, calculations comparing secondary amines (like dimethylamine, Me₂NH) and primary amines (like ethylamine, EtNH₂) as initiators for Ala-NCA and Sar-NCA polymerization found that the energy barrier for the rate-determining addition step is slightly lower for secondary amines. nih.govacs.org This confirms experimental observations that secondary amines can initiate the ROP of NCAs and N-substituted NCAs as effectively, if not more so, than primary amines. acs.org

The energetics of these reaction steps have been quantified through Gibbs free energy profiles. The table below summarizes representative calculated energy barriers for the ROP of Ala-NCA.

| Initiator | Reaction Step | ΔG (kcal/mol) |

| Me₂NH | Amine Addition (TS1) | 26.6 |

| Me₂NH | Ring Opening (TS2) | 12.0 |

| Me₂NH | Decarboxylation (TS3) | -3.7 |

| EtNH₂ | Amine Addition (TS1) | 27.2 |

| EtNH₂ | Ring Opening (TS2) | 12.4 |

| EtNH₂ | Decarboxylation (TS3) | -3.5 |

This interactive table is based on data from DFT calculations on the ring-opening polymerization of l-alanine-NCA. acs.org

Furthermore, DFT calculations have been employed to investigate the impact of substituents on the NCA ring. The steric hindrance from bulky substituents at the α-carbon can increase the energy barrier of the carbonyl addition step, thereby reducing the reactivity of the monomer. frontiersin.org This theoretical insight is crucial for predicting copolymerization behavior and designing polypeptides with specific sequences. nih.gov

Molecular Electron Density Theory (MEDT) in Elucidating Reaction Mechanisms

Molecular Electron Density Theory (MEDT) is a modern theoretical framework asserting that the changes in electron density, rather than molecular orbital interactions, are responsible for the feasibility of a chemical reaction. mdpi.com MEDT studies analyze the electron density distribution to understand chemical reactivity and mechanisms. While specific MEDT studies on the ROP of this compound are not prevalent, the theory's principles are applicable.

Key analyses within MEDT include the use of conceptual DFT reactivity indices (e.g., electrophilicity ω, nucleophilicity N) and the Global Electron Density Transfer (GEDT). dntb.gov.uanih.gov For the amine-initiated ROP of an oxazolidine-2,5-dione (B1294343), MEDT could be used to:

Characterize the nucleophilic nature of the initiating amine and the electrophilic character of the C5 carbonyl carbon of the NCA ring.

Calculate the GEDT at the transition state to quantify the polar nature of the reaction. Reactions with high GEDT values are indicative of a significant charge transfer from the nucleophile to the electrophile. nih.gov

In other contexts, such as [3+2] cycloaddition reactions, MEDT has successfully classified reactions and explained their selectivity based on the analysis of electron density. mdpi.comsemanticscholar.org A similar application to NCA polymerization would provide a deeper understanding of the electronic demands of the initiation and propagation steps.

Bond Evolution Theory (BET) for Analysis of Electron Density Changes Along Reaction Paths

Bond Evolution Theory (BET) provides a detailed description of the changes in chemical bonds during a reaction. researchgate.net It achieves this by analyzing the topology of the Electron Localization Function (ELF), which maps the spatial localization of electrons. BET studies divide a reaction path into distinct structural stability domains (SSDs), separated by catastrophic events that signify qualitative changes in the system's topology, such as the formation or rupture of a chemical bond. researchgate.net

Although specific BET studies on the ring-opening of this compound have not been reported, this methodology could offer unparalleled insight into the mechanism. For the NAM pathway, a BET analysis could precisely determine:

The exact point along the reaction coordinate where the nucleophilic attack of the amine leads to the formation of the new C5-N bond.

The sequence of electronic events during the cleavage of the C5-O1 bond and subsequent decarboxylation.

In studies of other reactions, such as [3+2] cycloadditions, BET has been used to establish whether bond formation is concerted or asynchronous, revealing that even in reactions that appear to be single-step mechanistically, the formation of different bonds can be significantly staggered. mdpi.comsemanticscholar.org

Electron Localization Function (ELF) Analysis for Electron Density Distribution

The Electron Localization Function (ELF) is a quantum chemical tool that provides a visual representation of electron pairing in a molecule. researchgate.net It is fundamental to both MEDT and BET analyses. An ELF analysis of the oxazolidine-2,5-dione ring would reveal the distribution of covalent bonds and lone pairs.

Topological analysis of the ELF allows for the characterization of the electronic structure of reactants and transition states. For example, in studies of three-atom-components (TACs), ELF analysis has been used to classify them as zwitterionic, carbenoid, or pseudoradical species based on the presence and population of synaptic (bonding) and monosynaptic (non-bonding) basins. mdpi.comsemanticscholar.org This classification is directly linked to their chemical reactivity. nih.gov

For the ROP of this compound, an ELF analysis of the transition states would visualize the electronic reorganization occurring during bond formation and cleavage, providing a clear picture of the bonding changes described by BET.

Molecular Modeling and Docking Studies for Molecular Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. samipubco.com These methods are particularly valuable in drug design and materials science for understanding how a molecule like this compound or its derivatives might interact with biological targets or other molecules.

While specific molecular docking studies focusing on this compound were not found in the reviewed literature, studies on related heterocyclic compounds containing oxazolidinone or dione (B5365651) moieties demonstrate the potential of this approach. researchgate.net For example, docking studies have been performed on:

Quinazolin-2,4-dione derivatives to investigate their binding modes with bacterial enzymes, revealing key interactions that explain their antibacterial activity. mdpi.com

Imidazolidine-2,4-dione (hydantoin) derivatives to explore their binding with receptors relevant to CNS disorders. niscpr.res.inedu.krd

Thiazolidin-4-one derivatives to predict their binding affinity to kinase targets, aiding in the development of potential anticancer agents. samipubco.com

A hypothetical docking study of this compound could involve placing the molecule into the active site of a target protein to predict its binding mode, binding energy, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues. Such a study would be a critical first step in evaluating its potential as a bioactive agent.

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure and stereochemistry of oxazolidine-2,5-dione systems are crucial determinants of their reactivity and the properties of the resulting polymers. Computational methods are essential for analyzing the conformational landscape and predicting stereochemical outcomes.

DFT calculations performed to map the reaction pathway of NCA ROP inherently provide detailed geometric information about the conformations of the reactants, intermediates, and transition states. acs.org For example, the planarity of the oxazolidine-2,5-dione ring and the orientation of the substituents at the C4 position (the methyl and phenyl groups in this case) influence the accessibility of the C5 carbonyl for nucleophilic attack.

Stereochemistry is also a critical aspect. The chirality at the C4 position of the NCA monomer is typically retained during polymerization, leading to stereoregular polypeptides. However, computational studies on related N-thiocarboxyanhydrides (NTAs) have shown that racemization can occur under certain conditions, such as in the presence of strong acid. DFT calculations identified the transition state for racemization and revealed that bulky electron clouds near the α-carbon (C4) can suppress this process, thus preserving the stereochemical integrity of the monomer. frontiersin.orgnih.gov

Furthermore, studies on the formation of oxazolidine (B1195125) rings from chiral amino acids have demonstrated a high degree of stereospecificity and chirality transfer, where the configuration of the starting material dictates the configuration of newly formed stereogenic centers in the product. mdpi.com These computational and experimental findings are vital for predicting and controlling the stereochemistry of reactions involving this compound.

Computational Studies on Electronic Structure and Reactivity Descriptors

Following a comprehensive search of scientific literature and chemical databases, no specific theoretical or computational studies detailing the electronic structure and reactivity descriptors for this compound were found.

While computational methods such as Density Functional Theory (DFT) are commonly employed to investigate the properties of related heterocyclic compounds, the specific research findings, detailed electronic properties, and data tables for this compound are not available in the reviewed literature. Therefore, the presentation of detailed research findings and interactive data tables on its electronic structure and reactivity is not possible at this time.

Structural Modifications and Derivatization Strategies of the Oxazolidine 2,5 Dione Nucleus

Impact of Substitution Patterns on Chemical Behavior and Reactivity

The chemical behavior of the oxazolidine-2,5-dione (B1294343) nucleus is highly sensitive to the nature of the substituents at the C4 position. In 4-Methyl-4-phenyloxazolidine-2,5-dione, the presence of both a methyl and a phenyl group at this position sterically hinders non-selective reactions and influences the electronic properties of the ring.

The primary mode of reactivity for this class of compounds is the ring-opening polymerization (ROP) initiated by nucleophiles, such as primary or secondary amines. nih.gov The reaction proceeds via a nucleophilic attack on one of the carbonyl carbons (C2 or C5), leading to the opening of the anhydride (B1165640) ring. The rate-determining step in these polymerizations is typically the amine's addition to the C5 carbonyl group, rather than the subsequent decarboxylation. nih.gov

The substitution pattern at C4 directly impacts this reactivity:

Steric Hindrance: The bulky phenyl and methyl groups at C4 influence the approach of the initiating nucleophile. This steric crowding can decrease the rate of polymerization compared to less substituted oxazolidine-2,5-diones like glycine-NCA.

Electronic Effects: The electron-withdrawing nature of the adjacent phenyl group increases the electrophilicity of the carbonyl carbons, particularly C5, making them more susceptible to nucleophilic attack. Modifications to the phenyl ring, such as the introduction of electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃), can further modulate this reactivity. Electron-withdrawing groups are expected to enhance the polymerization rate, while electron-donating groups would likely decrease it.

N-Substitution: While the parent this compound is N-unsubstituted, related N-substituted glycine N-carboxyanhydrides (NNCAs) are known to exhibit different polymerization kinetics. nih.govrsc.org N-alkylation generally affects the conformation of the ring and the acidity of the remaining N-H proton (if any), which can alter the reaction mechanism and rate. rsc.org

| Substitution Pattern | Anticipated Effect on Reactivity (ROP Rate) | Rationale |

|---|---|---|

| C4-Phenyl group | Increase | Inductive electron-withdrawal increases the electrophilicity of carbonyl carbons. |

| C4-Methyl group | Decrease | Provides steric hindrance to the approaching nucleophile. |

| Electron-Withdrawing Group on Phenyl Ring (e.g., p-NO₂) | Increase | Further enhances the electrophilicity of the oxazolidinedione ring. |

| Electron-Donating Group on Phenyl Ring (e.g., p-OCH₃) | Decrease | Reduces the electrophilicity of the oxazolidinedione ring. |

Ring System Modifications and the Design of Fused Heterocycles

Modifying the core oxazolidine-2,5-dione ring by fusing it with other heterocyclic systems creates complex polycyclic structures with unique three-dimensional geometries. While such modifications on this compound itself are not extensively reported, general synthetic strategies can be applied to design these architectures.

One conceptual approach involves the intramolecular cyclization of a suitably functionalized oxazolidinedione. For instance, if a substituent on the C4-phenyl ring contained a nucleophilic group (e.g., an amine or alcohol) connected by a flexible linker of appropriate length, an intramolecular reaction could lead to the formation of a new fused ring.

A more versatile strategy involves building the oxazolidinedione ring onto an existing cyclic structure. A notable example from related chemistries is the ring-opening of highly strained fused aziridines. The ring-opening of 2-oxazolidinone-fused aziridines has been utilized for the regio- and stereoselective synthesis of complex molecules, demonstrating a viable pathway to fused systems. nih.govmdpi.com This principle could be extended to the design of fused oxazolidine-2,5-diones by starting with a cyclic amino acid precursor, which would then be cyclized to form the dione (B5365651) ring fused to the original carbocycle or heterocycle. Such fused systems are of interest in medicinal chemistry for their rigid conformations.

Synthesis and Characterization of Spiro-Oxazolidinedione Architectures

Spiro-oxazolidinediones are compounds where the C4 atom of the oxazolidinedione ring is also part of another ring system. This creates a rigid, three-dimensional structure with a quaternary spirocyclic center. The synthesis of these architectures often involves a multi-step sequence starting from a cyclic ketone.

A representative synthetic route to a spiro-indane oxazolidinedione proceeds as follows nih.govacs.org:

Cyanohydrin Formation: An enantioselective addition of trimethylsilyl cyanide (TMSCN) to a cyclic ketone, such as indanone, establishes the chiral center that will become the spiro atom.

Nitrile Hydrolysis: The resulting cyanohydrin is hydrolyzed under acidic or basic conditions to yield an α-hydroxy-α-cycloalkyl carboxylic acid, which is then converted to the corresponding amino acid.

Cyclization: The crucial step is the cyclization of the α-amino acid using a condensing agent. Triphosgene, a safer alternative to phosgene (B1210022), is effective in mediating the intramolecular condensation to form the spiro-oxazolidine-2,5-dione ring. nih.govacs.org

The characterization of these spiro architectures requires extensive spectroscopic analysis. NMR spectroscopy is essential for confirming the connectivity, while the stereochemistry of the spiro center, which often has a significant effect on biological potency in medicinal chemistry contexts, is unequivocally established via X-ray crystallography. nih.govacs.org Alternative methods for creating spiro-heterocycles include transition-metal-free [3+2] annulation reactions of azadienes, which can produce highly functionalized spiro-oxazolidines. nih.gov

| Step | Reaction | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Enantioselective Cyanohydrin Formation | Cyclic Ketone, TMSCN, Chiral Catalyst | Creates the α-hydroxy nitrile and establishes the stereochemistry at the spiro center. nih.govacs.org |

| 2 | Conversion to Amino Acid | HCl, H₂O (hydrolysis); Conversion steps | Transforms the nitrile into an amino acid precursor. nih.govacs.org |

| 3 | Oxazolidinedione Formation | Triphosgene, Base | Mediates the intramolecular cyclization to form the final spiro-oxazolidinedione ring. nih.govacs.org |

Introduction of Diverse Functional Groups (e.g., alkyl, aryl, heterocyclic moieties)

The introduction of diverse functional groups onto the oxazolidine-2,5-dione nucleus is most commonly achieved by varying the structure of the α-amino acid precursor before the cyclization step. Since the oxazolidine-2,5-dione is an N-carboxyanhydride, the diversity of the substituents at the C4 position directly mirrors the diversity of available α,α-disubstituted amino acids.

The synthesis of the parent this compound begins with α-methyl-α-phenylglycine. By analogy, starting with different α,α-disubstituted amino acids allows for the incorporation of a wide array of functional groups:

Alkyl Groups: Using precursors like α-methylalanine or α-ethylalanine would result in oxazolidinediones with two alkyl groups at the C4 position. Functionalized alkyl groups, such as those found in γ-Benzyl L-Glutamate, can also be used to synthesize the corresponding NCAs, introducing ester functionalities. rsc.org

Aryl Groups: As seen with the phenyl group in the title compound, various aryl and heteroaryl moieties can be introduced. For example, starting with C-(4-methylphenyl)-glycine or C-(4-methoxyphenyl)-glycine would yield oxazolidinediones with substituted phenyl rings at C4. nih.gov

Heterocyclic Moieties: The synthesis can be adapted to include heterocyclic rings by starting with an amino acid containing such a moiety, for instance, α-methyl-α-(2-pyridyl)glycine.

This precursor-based strategy is the cornerstone of creating libraries of substituted oxazolidine-2,5-diones for applications in materials science and the synthesis of functional polypeptides, where the side-chain of the amino acid becomes a pendant group on the final polymer chain.

| Desired C4 Substituents | Required α-Amino Acid Precursor | Resulting Oxazolidine-2,5-dione |

|---|---|---|

| Methyl, Phenyl | α-Methyl-α-phenylglycine | This compound |

| Methyl, Methyl | α-Methylalanine | 4,4-Dimethyloxazolidine-2,5-dione |

| Phenyl, H | Phenylglycine | 4-Phenyloxazolidine-2,5-dione nih.gov |

| p-Tolyl, H | C-(4-Methylphenyl)-glycine nih.gov | 4-(4-Methylphenyl)oxazolidine-2,5-dione |

| H, H | Glycine | Oxazolidine-2,5-dione sigmaaldrich.com |

Mechanistic Insights into Oxazolidine 2,5 Dione Chemical Processes

Elucidation of Specific Reaction Mechanisms (e.g., Cycloadditions, Cyclizations)

While specific documented examples of cycloaddition reactions directly involving 4-Methyl-4-phenyloxazolidine-2,5-dione as a reactant are not extensively reported in readily available literature, the broader class of five-membered heterocyclic compounds, including oxazolidinones, actively participates in such transformations. The general principles of these reactions can be extrapolated to understand the potential reactivity of this compound.

Cycloaddition Reactions:

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. In the context of related heterocyclic systems, such as oxazolidin-2-ones, cycloadditions are often employed in their synthesis. For instance, the reaction of epoxides with isocyanates can proceed via a cycloaddition mechanism to form the oxazolidinone ring. Theoretical studies on these reactions, using Density Functional Theory (DFT), suggest an asynchronous concerted pathway. This implies that the bond-forming processes occur in a single step but not to the same extent at the transition state.

For this compound, its potential participation in cycloaddition reactions would likely involve the carbonyl groups or the N-C=O moiety. For example, in a formal [2+2] cycloaddition, the C=O bond could react with a ketene (B1206846) or a similar cumulene. However, the stability of the dione (B5365651) system might render such reactions less favorable compared to other potential reaction pathways.

Cyclization Reactions:

Intramolecular cyclization is a key process in the synthesis of many heterocyclic compounds. While this compound is already a cyclic structure, understanding the mechanisms of its formation and potential rearrangements involving cyclization is important. The synthesis of related oxazolidin-2-ones can involve intramolecular cyclization of β-amino alcohols with carbonylating agents.

Furthermore, free-radical cyclization has been successfully employed for the synthesis of complex polyheterocycles containing pyrrole (B145914) and pyridine (B92270) rings from precursors bearing an o-bromophenyl substituent. This methodology highlights the potential for radical-mediated intramolecular cyclizations in heterocyclic chemistry, which could be conceptually applied to precursors of this compound. The key step in such a reaction would be the generation of a radical that can attack an appropriate acceptor within the same molecule to form the five-membered ring.

Understanding Stereochemical Control and Selectivity in Chemical Transformations

The stereochemistry of reactions involving this compound is of significant interest, particularly as the C4 carbon is a stereocenter. The presence of both a methyl and a phenyl group at this position influences the approach of reagents and can lead to diastereoselective or enantioselective transformations.

In the synthesis of related 4,5-disubstituted oxazolidin-2-ones, stereochemical control is a critical aspect. For instance, the synthesis of vicinally substituted 2-oxazolidinones from α,β-unsaturated γ-lactams has been shown to proceed with complete control over the relative stereochemistry. This diastereospecificity is attributed to a concerted rearrangement following epoxidation. Theoretical calculations have indicated that the nature of the substituent at the 4-position of the lactam is crucial for this stereochemical outcome.

For this compound, any reaction at the carbonyl groups or the nitrogen atom would be influenced by the steric bulk of the methyl and phenyl groups at the adjacent C4 position. The phenyl group, being larger than the methyl group, would likely direct incoming reagents to the opposite face of the ring, leading to a high degree of stereoselectivity.

Theoretical studies on the stereoselective synthesis of oxazolidinones have highlighted the importance of the catalyst and reaction conditions in determining the stereochemical outcome. DFT calculations have been employed to elucidate the reaction pathways and identify the rate- and stereoselectivity-determining steps. These computational approaches can predict the preferred diastereomer by comparing the activation energies of the different transition states.

Factors Influencing Ring Stability and Reactivity (e.g., Ring Strain, Electronic Effects)

The stability and reactivity of the this compound ring are influenced by several factors, including ring strain and the electronic effects of the substituents.

Ring Strain:

Electronic Effects:

The electronic properties of the substituents on the oxazolidine-2,5-dione (B1294343) ring play a crucial role in modulating its reactivity. The phenyl group at the C4 position is a key substituent in this compound. Its electron-withdrawing or electron-donating nature, depending on the reaction type, can significantly impact the reactivity of the adjacent carbonyl groups and the nitrogen atom.

Inductive and Resonance Effects: The phenyl group can exert both inductive and resonance effects. Inductively, it is weakly electron-withdrawing. Through resonance, it can donate or withdraw electron density depending on the demands of the reaction.

Influence on Acidity/Basicity: The electronic effects of the phenyl group can influence the acidity of the N-H proton. An electron-withdrawing phenyl group would increase the acidity of the N-H proton, making deprotonation easier.

Reactivity of Carbonyl Groups: The phenyl group can also affect the electrophilicity of the carbonyl carbons. An electron-withdrawing effect would enhance the electrophilicity, making them more susceptible to nucleophilic attack.

Studies on related heterocyclic systems, such as pyrazolidine-3,5-diones, have shown that systematic variation of substituents allows for the derivation of qualitative structure-activity relationships, highlighting the importance of electronic effects in determining biological and chemical properties.

Advanced Analytical and Spectroscopic Characterization in Oxazolidine 2,5 Dione Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, DEPT, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. For 4-Methyl-4-phenyloxazolidine-2,5-dione, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments would provide a complete picture of its covalent framework.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the distinct proton environments in the molecule. The phenyl group protons would typically appear as a complex multiplet in the aromatic region (approximately 7.3–7.5 ppm). The methyl group protons would yield a sharp singlet further upfield, likely in the range of 1.7–1.9 ppm. The N-H proton of the anhydride (B1165640) ring is expected to be a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

¹³C NMR and DEPT: The carbon NMR spectrum would reveal signals for each unique carbon atom. The two carbonyl carbons (C2 and C5) of the oxazolidinedione ring are expected at the lowest field, typically between 150 and 170 ppm. The quaternary carbon (C4) bonded to both the methyl and phenyl groups would appear around 60-70 ppm. The phenyl carbons would show a set of signals in the 125–140 ppm range, and the methyl carbon would be found at high field (around 20-25 ppm). A Distortionless Enhancement by Polarization Transfer (DEPT) experiment would be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. For this molecule, DEPT-135 would show the methyl carbon as a positive signal, while the aromatic CH carbons would also be positive. Quaternary carbons (C2, C5, C4, and the ipso-carbon of the phenyl ring) would be absent.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, its utility would be primarily to confirm the couplings among the protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the singlet ¹H signal to the methyl ¹³C signal and the aromatic ¹H signals to their respective ¹³C signals on the phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on typical chemical shifts for similar functional groups.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 | Key HMBC Correlations |

|---|---|---|---|---|

| CH₃ | ~1.8 (s, 3H) | ~25 | Positive | C4, Phenyl C(ipso) |

| C4 | - | ~65 | Absent | - |

| Phenyl-H | ~7.4 (m, 5H) | ~125-138 | Positive | C4, other Phenyl C |

| C=O (C2, C5) | - | ~152, ~168 | Absent | - |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by the characteristic stretches of its anhydride and aromatic moieties.

The most prominent features would be the dual carbonyl (C=O) stretching bands characteristic of a cyclic anhydride. These typically appear as two strong absorptions, an asymmetric stretch at a higher wavenumber (around 1840–1860 cm⁻¹) and a symmetric stretch at a lower wavenumber (around 1770–1790 cm⁻¹). The C-O-C stretching vibrations of the anhydride ring would also be present in the fingerprint region (1000–1300 cm⁻¹). Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aromatic C=C stretching would give rise to several peaks in the 1450–1600 cm⁻¹ region. The N-H stretching vibration is expected as a moderate band in the 3200-3400 cm⁻¹ range.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3200 - 3400 | Medium |

| Aromatic C-H | Stretch | 3030 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2950 - 2990 | Medium-Weak |

| C=O (Anhydride) | Asymmetric Stretch | 1840 - 1860 | Strong |

| C=O (Anhydride) | Symmetric Stretch | 1770 - 1790 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Variable |

Mass Spectrometry (MS and High-Resolution Mass Spectrometry) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact molecular formula.

For this compound (C₁₀H₉NO₃), the molecular weight is 191.18 g/mol . In an HRMS experiment, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at an m/z value that precisely matches the calculated exact mass, confirming the elemental composition.

The fragmentation pattern under electron ionization (EI) would be key to confirming the structure. The N-carboxyanhydride ring is prone to fragmentation. A characteristic initial fragmentation step for NCAs is the loss of carbon dioxide (CO₂, 44 Da) to form an isocyanate intermediate or a subsequent loss of carbon monoxide (CO, 28 Da). Key expected fragments would include:

[M - CO₂]⁺: Loss of carbon dioxide from the molecular ion.

[C₆H₅(CH₃)C=N=O]⁺: A potential isocyanate fragment.

[C₆H₅CO]⁺ (m/z 105): The benzoyl cation, a very common and stable fragment.

[C₆H₅]⁺ (m/z 77): The phenyl cation, resulting from the loss of CO from the benzoyl fragment.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Predicted) | Possible Fragment Identity | Notes |

|---|---|---|

| 191 | [C₁₀H₉NO₃]⁺ | Molecular Ion (M⁺) |

| 147 | [M - CO₂]⁺ | Loss of carbon dioxide |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous data on bond lengths, bond angles, and the conformation of the five-membered ring.

Broader Academic Research Themes and Future Perspectives for Oxazolidine 2,5 Diones

Role as Chemical Scaffolds in Material Sciences, e.g., Polymer Chemistry

Oxazolidine (B1195125) derivatives are recognized for their utility in polymer science. researchgate.net Specifically, bisoxazolidines are employed as performance modifiers and moisture scavengers in polyurethane coatings and paints. wikipedia.org The oxazolidine rings can hydrolyze in the presence of moisture to yield amine and hydroxyl groups. These newly formed functional groups can then react with isocyanates to form durable urea (B33335) and urethane (B1682113) linkages, respectively, enhancing the properties of the polymer network. wikipedia.org

The choice of the linker connecting the two oxazolidine rings significantly influences the final properties of the polyurethane material. A rigid linker can increase the toughness of the polymer, while a flexible linker imparts greater flexibility and elongation. wikipedia.org This tunability makes oxazolidine-based structures valuable building blocks in the design of advanced polymer materials. While much of the current application focuses on saturated oxazolidines, the fundamental reactivity suggests that oxazolidine-2,5-diones could be explored as precursors for novel polymer architectures, potentially offering different degradation profiles or functionalities due to the dione (B5365651) structure.

Continued Research into Ligand Design and Coordination Chemistry Applications

The nitrogen and oxygen atoms within the oxazolidine ring structure make these compounds suitable candidates for use as ligands in coordination chemistry. Research has shown that functionalized oxazolidine nitroxyl (B88944) radicals can act as attractive ligands for designing metal complexes. nih.gov For instance, 4,4-dimethyl-2,2-bis(pyridin-2-yl)-1,3-oxazolidine-3-oxyl has been used to synthesize complexes with lanthanide(III) ions. nih.gov

Studies have observed that the oxazolidine ring can undergo transformations within the coordination sphere of metal ions like Dy³⁺, Yb³⁺, and Ce³⁺, leading to the formation of new, structurally distinct diamagnetic polydentate ligands. nih.gov This reactivity, which includes processes of disproportionation, hydrolysis, and condensation, is unique to the presence of the 4f element ions and highlights the potential for discovering novel coordination compounds and catalytic systems. nih.gov The continued exploration of oxazolidine-2,5-diones as ligands could yield complexes with unique electronic or magnetic properties, driven by the specific stereochemistry and electronic nature of the dione scaffold.

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of oxazolidinone frameworks, including dione derivatives, is an area of active research, with a strong emphasis on developing more sustainable and efficient methods. A key strategy involves utilizing carbon dioxide (CO₂) as a C1 building block, which is an environmentally friendly and atom-economical approach. researchgate.net The cycloaddition of CO₂ with aziridines or the carboxylative cyclization of N-propargylamines are common methods for preparing 2-oxazolidinones. researchgate.net

Recent advancements focus on one-pot reactions under mild, catalyst-free conditions. For example, the reaction of chlorosulfonyl isocyanate with various epoxides has been shown to produce oxazolidinones and five-membered cyclic carbonates. beilstein-journals.org Furthermore, a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters followed by a base-catalyzed cyclization has been developed to access oxazolidine-2,4-diones using atmospheric CO₂. rsc.org This method avoids the need for transition metals and utilizes readily available substrates. rsc.org

The development of deep eutectic solvents (DES) as both catalyst and reaction medium represents another significant step towards sustainable synthesis. rsc.org These protocols offer high atom economy, low E-factors, and the potential for solvent recycling, aligning with the principles of green chemistry. rsc.orgresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Oxazolidinone Derivatives

| Methodology | Key Reactants | Conditions | Advantages |

| CO₂ Cycloaddition | Aziridines, Carbon Dioxide | Catalytic, often solvent-free | High atom economy, utilizes CO₂. researchgate.net |

| One-Pot Cyclization | Epoxides, Chlorosulfonyl Isocyanate | Mild, additive-free | Efficient, straightforward. beilstein-journals.org |

| Tandem Carboxylative Condensation | Primary Amines, α-Ketoesters, CO₂ | Mild, transition-metal-free | Uses atmospheric CO₂, one-pot. rsc.org |

| Deep Eutectic Solvent (DES) Media | Epoxides, Isocyanates | Catalyst-free, reclaimable solvent | Environmentally gentle, high efficiency. rsc.orgresearchgate.net |

Theoretical Prediction and Experimental Validation of New Reactions and Derivatizations

The synergy between computational chemistry and experimental work is crucial for advancing the understanding and application of oxazolidine-2,5-diones. Theoretical calculations, such as those using density functional theory (DFT), are employed to investigate reaction mechanisms and predict the stability of intermediates and products. beilstein-journals.org

For instance, in the reaction of epoxides with chlorosulfonyl isocyanate, theoretical studies have provided evidence for an asynchronous concerted pathway, helping to elucidate the reaction mechanism. beilstein-journals.org Similarly, quantum chemical calculations have been used to study the structures, enthalpies of formation, and electronic properties of related heterocyclic compounds like 1,3-oxazolidine-2-thione. researchgate.net These theoretical insights can guide the design of new experiments and the development of novel derivatizations. By predicting the feasibility of new reactions, computational models can accelerate the discovery of oxazolidine-2,5-diones with tailored properties for specific applications in materials science or as specialized ligands. researchgate.net

Q & A

Q. How can researchers optimize the synthesis yield of 4-Methyl-4-phenyloxazolidine-2,5-dione using factorial design?

Factorial design is critical for minimizing experimental runs while maximizing data output. For oxazolidine-dione derivatives, factors such as reaction temperature, solvent polarity, and base concentration (e.g., NaOH or K₂CO₃) can be systematically varied. A 2³ factorial design allows identification of main effects and interactions. For example, cyclization reactions of amino acid derivatives with benzyl halides (e.g., 4-methylbenzyl chloride) are sensitive to solvent choice (e.g., dichloromethane vs. ethanol), with ethanol often favoring higher yields due to improved solubility . Post-optimization validation via ANOVA ensures statistical significance.

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

Key techniques include:

- NMR : ¹H and ¹³C NMR to confirm the oxazolidine ring and substituent positions (e.g., methyl and phenyl groups). For example, the carbonyl signals (C=O) in the oxazolidine ring typically appear at δ 170-180 ppm in ¹³C NMR .

- FT-IR : Peaks near 1750 cm⁻¹ (C=O stretching) and 1200 cm⁻¹ (C-O-C ring vibrations).

- HPLC-MS : To assess purity and molecular ion peaks (e.g., [M+H]⁺ for accurate mass validation) .

Q. What safety protocols are essential during laboratory-scale synthesis?

Adhere to institutional chemical hygiene plans, including:

- Use of fume hoods for handling volatile solvents (e.g., dichloromethane).

- Personal protective equipment (PPE) for corrosive reagents (e.g., NaOH).

- Emergency protocols for exothermic reactions during cyclization steps .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (FMOs) to identify electrophilic sites. For instance, the C5 carbonyl in the oxazolidine ring is often more reactive due to lower LUMO energy. Molecular dynamics simulations further assess solvent effects on transition states .

Q. What kinetic strategies resolve contradictions in reported synthetic protocols for oxazolidine-dione derivatives?

Conflicting data (e.g., yield variations under similar conditions) may arise from unaccounted variables like trace moisture or oxygen. Pseudo-first-order kinetics can isolate rate constants for individual steps (e.g., cyclization vs. side reactions). Arrhenius plots (ln k vs. 1/T) help identify temperature-sensitive pathways .

Q. How do steric and electronic effects influence the thermodynamic stability of substituted oxazolidine-diones?

Substituents like the 4-methyl group enhance steric hindrance, reducing ring strain. Differential Scanning Calorimetry (DSC) measures melting points and decomposition temperatures, while Hammett plots correlate electronic effects (σ values) with reaction rates .

Q. What green chemistry approaches improve sustainability in oxazolidine-dione synthesis?

Solvent-free mechanochemical synthesis or use of bio-based solvents (e.g., cyclopentyl methyl ether) reduces environmental impact. Catalytic methods, such as enzyme-mediated cyclization (e.g., lipases), minimize waste .

Q. How can heterogeneous catalysis enhance regioselectivity in functionalizing the oxazolidine ring?

Zeolite-supported catalysts (e.g., H-ZSM-5) or metal-organic frameworks (MOFs) can direct substitutions to specific positions. For example, Pd/C catalysts selectively hydrogenate exocyclic double bonds without ring opening .

Data Analysis & Methodological Integration

Q. What statistical methods validate purity and quantify byproducts in oxazolidine-dione synthesis?

Principal Component Analysis (PCA) of HPLC data clusters batches by impurity profiles. Limit of Detection (LOD) and Limit of Quantitation (LOQ) calculations ensure sensitivity, while standard addition methods correct matrix effects .

Q. How do researchers integrate experimental data with theoretical models for predictive synthesis?

Machine learning (e.g., Random Forest regression) trains on datasets of reaction conditions (e.g., temperature, solvent) and outcomes (yield, purity). Bayesian optimization iteratively refines parameters for high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.